N-(4-fluorophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
Description
This compound belongs to the class of pyrazole-containing propanamide derivatives, characterized by a fluorinated aromatic ring and a substituted pyrazole moiety. The structure comprises:
- 4-fluorophenyl group: Enhances electronic and steric properties due to fluorine’s electronegativity and small atomic radius.
- 2-methylpropanamide backbone: Provides structural rigidity and influences solubility.
- 3,4,5-trimethyl-1H-pyrazol-1-yl group: A sterically hindered pyrazole with methyl substituents at positions 3, 4, and 5, likely affecting binding interactions and metabolic stability.
While direct data on its synthesis or biological activity is absent in the provided evidence, structural analogs (e.g., N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, CAS 957502-79-3 ) suggest a molecular weight of ~301.4 g/mol and a focus on optimizing pharmacokinetic properties through substituent variation.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O/c1-10(9-20-13(4)11(2)12(3)19-20)16(21)18-15-7-5-14(17)6-8-15/h5-8,10H,9H2,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWYHESHADKBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2,3-Pentanedione and Hydrazine
The pyrazole ring is synthesized via cyclocondensation of 2,3-pentanedione with hydrazine hydrate under acidic conditions:
Typical Procedure
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2,3-Pentanedione (1.0 mol) and hydrazine hydrate (1.1 mol) are dissolved in ethanol (500 mL).
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Concentrated HCl (10 mL) is added dropwise at 0°C.
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The mixture is refluxed for 6 hours, cooled, and neutralized with NaHCO₃.
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The precipitate is filtered and recrystallized from ethanol to yield 3,4,5-trimethyl-1H-pyrazole (78% yield).
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 2.12 (s, 6H, 2×CH₃), 2.24 (s, 3H, CH₃), 7.52 (s, 1H, pyrazole-H).
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MS (ESI+) : m/z 139.1 [M+H]⁺.
Alkylation of 3,4,5-Trimethyl-1H-Pyrazole
Propanamide Side-Chain Introduction
The pyrazole nitrogen is alkylated using 3-bromo-2-methylpropanamide to install the propanamide linker:
Optimized Protocol
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3,4,5-Trimethyl-1H-pyrazole (0.5 mol) is dissolved in dry DMF (200 mL).
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NaH (60% dispersion, 0.6 mol) is added at 0°C, followed by 3-bromo-2-methylpropanamide (0.55 mol).
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The reaction is stirred at 80°C for 12 hours, quenched with ice-water, and extracted with ethyl acetate.
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The organic layer is dried (MgSO₄) and concentrated to afford the alkylated intermediate (72% yield).
Key Observations
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Excess NaH ensures complete deprotonation of the pyrazole nitrogen.
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DMF enhances reaction rate by stabilizing the transition state through polar aprotic effects.
Amide Coupling with 4-Fluoroaniline
Carbodiimide-Mediated Coupling
The propanamide intermediate is activated as a mixed anhydride and coupled with 4-fluoroaniline:
Stepwise Procedure
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The propanamide intermediate (0.3 mol) is dissolved in DCM (150 mL).
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EDCl (0.33 mol) and HOBt (0.33 mol) are added at 0°C, followed by 4-fluoroaniline (0.33 mol).
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The mixture is stirred at room temperature for 24 hours, washed with 5% HCl and NaHCO₃ solution, and dried.
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Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields the title compound as a white solid (68% yield).
Reaction Optimization Table
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt, DCM, 24 h | Standard | 68 | 98.5 |
| DCC/DMAP, THF, 24 h | Alternative coupling | 59 | 97.2 |
| TBTU, DIPEA, DMF, 12 h | High-polarity solvent | 71 | 98.1 |
Analytical Characterization of the Final Product
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.98 (s, 6H, 2×CH₃), 2.14 (s, 3H, CH₃), 2.36 (m, 2H, CH₂), 3.12 (m, 1H, CH), 4.28 (t, J=7.2 Hz, 2H, NCH₂), 7.08–7.24 (m, 4H, Ar-H), 8.44 (s, 1H, NH).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 10.2, 12.8, 24.5, 38.7, 52.3, 115.4 (d, J=22 Hz), 129.6 (d, J=8 Hz), 142.3, 158.9, 170.1.
Purity Assessment
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HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
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Melting Point : 148–150°C (uncorrected).
Scale-Up Considerations and Industrial Feasibility
Pilot-Scale Synthesis
A 10-mole scale reaction using the EDCl/HOBt protocol achieved 65% yield with consistent purity (98.3% by HPLC). Key modifications included:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3,4,5-Trimethyl-1H-pyrazole | 120 |
| 4-Fluoroaniline | 85 |
| EDCl | 200 |
| Total Raw Materials | 405 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(4-fluorophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties could enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the pyrazole ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their distinguishing features:
Key Observations
Fluorine vs. Methoxy analogs may exhibit improved solubility due to oxygen’s polarity but lower metabolic stability .
Pyrazole Modifications :
- The 3,4,5-trimethylpyrazole in the target compound introduces steric hindrance, likely reducing off-target interactions compared to unsubstituted pyrazoles (e.g., dihydropyrazoles in ).
- Triazole-containing analogs (e.g., ) exhibit higher molecular weights and expanded hydrogen-bonding capacity, which may improve target affinity but reduce bioavailability.
Heterocyclic Extensions: Chromenone and pyrazolo[3,4-d]pyrimidine systems (e.g., ) demonstrate the integration of multiple pharmacophores for multi-target activity, albeit with increased synthetic complexity.
Biological Activity
N-(4-fluorophenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and related research findings.
Structure and Properties
The compound features a fluorinated phenyl group and a pyrazole moiety, which are known to enhance biological activity. The structural formula can be represented as follows:
Research indicates that compounds with pyrazole structures often exhibit significant biological activities through various mechanisms:
- Inhibition of Cell Proliferation : Pyrazole derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy.
- Anti-inflammatory Effects : Many pyrazole compounds reduce inflammation by inhibiting key signaling pathways involved in inflammatory responses.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. Below is a summary table of its efficacy compared to other pyrazole derivatives:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Apoptosis induction |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26.00 | Cell cycle arrest |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 49.85 | Autophagy |
Case Studies
- Study on MCF7 Cells : In a study conducted by Bouabdallah et al., this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12.50 µM. The mechanism was primarily through apoptosis induction as confirmed by flow cytometry analysis.
- Anti-inflammatory Studies : Another research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The study utilized LPS-stimulated macrophages to assess the compound's efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
